N-(3,5,5-Trimethylhexylidene)hydroxylamine
Overview
Description
N-(3,5,5-Trimethylhexylidene)hydroxylamine is an organic compound with the chemical formula C11H25NHO. It is a derivative of hydroxylamine, characterized by the presence of a hexylidene group substituted with three methyl groups.
Mechanism of Action
Mode of Action
This reaction involves the nitrogen in the hydroxylamine acting as a nucleophile, reacting with the partially positive carbon in the carbonyl group . It’s possible that N-(3,5,5-Trimethylhexylidene)hydroxylamine may exhibit similar reactivity.
Biochemical Pathways
. It’s possible that this compound may have similar effects on biochemical pathways.
Biochemical Analysis
Biochemical Properties
N-(3,5,5-Trimethylhexylidene)hydroxylamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with oxidoreductases, which are enzymes involved in oxidation-reduction reactions. The nature of these interactions often involves the transfer of electrons, which can lead to the formation of reactive intermediates. These interactions are crucial for the compound’s role in biochemical processes .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in gene expression patterns. Additionally, it can alter metabolic pathways by influencing the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it may inhibit the activity of certain oxidoreductases, leading to a decrease in the production of reactive oxygen species. Conversely, it can activate other enzymes, resulting in enhanced biochemical reactions. These interactions can also lead to changes in gene expression, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in cumulative effects on cellular processes, which may be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing certain biochemical reactions. At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal cellular functions. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it can be metabolized by oxidoreductases, leading to the formation of metabolites that can further participate in biochemical reactions. These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, it may be transported into the mitochondria, where it can exert its effects on mitochondrial functions. The distribution of the compound within the cell is crucial for its overall activity and function .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it can be localized to the endoplasmic reticulum, where it can interact with enzymes involved in protein folding and modification. The subcellular localization of the compound is essential for its activity and function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5,5-Trimethylhexylidene)hydroxylamine typically involves the reaction of hydroxylamine with a suitable aldehyde or ketone. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly, the reaction is performed in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3,5,5-Trimethylhexylidene)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out under mild to moderate temperatures and may require specific pH conditions to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce primary or secondary amines .
Scientific Research Applications
N-(3,5,5-Trimethylhexylidene)hydroxylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including its role in enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
Hydroxylamine: A simpler analog with the formula NH2OH, known for its reactivity and use in various chemical processes.
N-Hydroxyphthalimide: Another hydroxylamine derivative used as a catalyst in organic synthesis.
N-Hydroxybenzotriazole: A compound used in peptide synthesis and other organic reactions.
Uniqueness
N-(3,5,5-Trimethylhexylidene)hydroxylamine is unique due to its specific structural features, which impart distinct chemical properties and reactivity. The presence of the trimethylhexylidene group enhances its stability and makes it suitable for specialized applications in research and industry .
Properties
IUPAC Name |
N-(3,5,5-trimethylhexylidene)hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-8(5-6-10-11)7-9(2,3)4/h6,8,11H,5,7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHWPLZDGTGCULC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=NO)CC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90769316 | |
Record name | N-(3,5,5-Trimethylhexylidene)hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90769316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138915-31-8 | |
Record name | N-(3,5,5-Trimethylhexylidene)hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90769316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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